molecular formula C6H8N4O4 B1621645 methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate CAS No. 105958-58-5

methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B1621645
CAS No.: 105958-58-5
M. Wt: 200.15 g/mol
InChI Key: FIJGITPHCVSQPP-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate (CAS 105958-58-5) is a high-value chemical building block in medicinal chemistry and drug discovery research. This nitro-triazole derivative is a key synthetic intermediate for developing novel antitrypanosomatid agents . Recent studies highlight its application in creating compounds with exceptional in vitro activity against neglected tropical diseases, including Chagas disease and leishmaniasis . The nitro-triazole core of the molecule is a pharmacophore of significant interest; it is known to act as a suitable substrate for type I nitro reductases (TcNTR I), a potential mechanism of action for its potent anti-chagasic activity observed in promising drug candidates . The compound features a 3-nitro-1H-1,2,4-triazole moiety linked via a propanoate spacer to a methyl ester, providing a handle for further synthetic modification. With a molecular formula of C6H8N4O4 and a molecular weight of 200.15 g/mol , it is characterized by spectroscopic data including a C=O stretch at 1705–1720 cm⁻¹ (FT-IR) and a λₘₐₓ of 270–280 nm (UV-Vis) . Researchers utilize this compound exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(3-nitro-1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-14-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJGITPHCVSQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390084
Record name SBB009397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105958-58-5
Record name SBB009397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C6H9N3O4C_6H_9N_3O_4. This compound includes a triazole ring, known for its diverse biological activities and applications in medicinal chemistry. The nitro group enhances its reactivity and potential interactions with biological targets. Triazole derivatives can interact with various biological targets, such as enzymes and receptors.

Applications in Research and Industry

This compound has several applications in research and industry:

  • Agrochemicals Compounds containing triazole have important application value in the field of agrochemistry.
  • Material Chemistry Triazole-containing compounds are used in material chemistry.
  • Industrial Applications 1,2,3-Triazoles are used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors.
  • Drug Development Compounds containing a triazole structure have been developed and proven as drugs, for example, ketoconazole and fluconazole.

Structural Similarities

This compound shares structural similarities with other compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoateContains an imidazole ring instead of triazoleExhibits different biological activities due to imidazole
FluconazoleA triazole derivative known for antifungal propertiesStrongly inhibits fungal cytochrome P450 enzymes
VoriconazoleAnother antifungal agent with a similar triazole structureMore potent against resistant fungal strains

Mechanism of Action

The mechanism of action of methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The triazole ring can form non-covalent interactions with proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 3-nitro-1H-1,2,4-triazole + methyl propanoate 200.16 Not reported
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate Unsubstituted triazole + methyl propanoate 155.16 Liquid (colorless)
6-Chloro-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzothiazol-2-amine Benzothiazole + propyl linker 368.83 193–195
N-(3-(Benzyloxy)phenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanamide Propanamide + benzyloxy-phenyl 380.35 119–120
Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Benzene ring + methyl ester linker 291.25 Not reported

Key Observations :

  • The nitro group on the triazole ring enhances electrophilicity, improving interactions with biological targets (e.g., enzymes in parasites) .
  • Replacing the methyl propanoate with a benzothiazole (e.g., compound 15 in ) increases molecular weight and melting point, likely due to aromatic stacking interactions .
  • Amide derivatives (e.g., ) exhibit lower melting points compared to esters, suggesting reduced crystallinity .
Antiparasitic Activity
  • The target compound and its piperazine-linked analogs (e.g., compounds 10–12 in ) show potent antitrypanosomal activity (IC₅₀ < 1 µM against Trypanosoma cruzi), attributed to the nitro group’s redox properties .
  • Propanamide derivatives (e.g., ) demonstrate broader-spectrum activity but lower solubility due to hydrophobic aryl groups .
Antifungal Activity
  • Bis-triazole derivatives (e.g., compounds 5a–j in ) exhibit antifungal activity against Candida albicans (MIC = 2–8 µg/mL), where the nitro group synergizes with additional triazole moieties .

Biological Activity

Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C5H8N4O3C_5H_8N_4O_3 and a molecular weight of approximately 172.144 g/mol. Its structure features a nitro-substituted triazole ring, which is known to contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested against the ESKAPE pathogens, a group of bacteria known for their antibiotic resistance. The results indicated that while some derivatives exhibited promising antibacterial activity, this compound itself showed limited effectiveness against Mycobacterium tuberculosis but inhibited growth in other resistant strains .

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

PathogenInhibition Zone (mm)MIC (µg/mL)
Enterococcus faecium1232
Klebsiella pneumoniae1516
Acinetobacter baumannii1064
Pseudomonas aeruginosa1432
Staphylococcus aureus1132

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown potential as an antiparasitic agent. A related compound demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The analogs of this compound exhibited IC50 values as low as 0.09 μM with a selectivity index greater than 555.5, indicating strong antichagasic activity compared to standard treatments like benznidazole .

Case Study: Antichagasic Activity

In a recent study involving various triazole derivatives, one analog (designated as 15g ) was found to be significantly more effective than benznidazole with an IC50 value of just 0.09 μM. This compound was identified as a suitable substrate for type I nitro reductases (TcNTR I), suggesting a specific mechanism of action conducive to its antiparasitic effects .

The biological activity of this compound is likely attributed to its ability to interfere with critical biological pathways in pathogens. The nitro group is known to participate in redox reactions that can lead to the generation of reactive nitrogen species (RNS), which are detrimental to microbial cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate, and how are intermediates characterized?

  • Methodology : A common approach involves introducing the nitro group to the triazole ring via nitration under controlled acidic conditions, followed by alkylation with methyl propanoate derivatives. Key intermediates (e.g., 3-nitro-1H-1,2,4-triazole) are characterized using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRESIMS) to confirm regioselectivity and purity .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

  • Methodology : Solubility is experimentally determined using saturation shake-flask methods in solvents like DMSO, methanol, or water. Stability studies involve HPLC analysis under varying pH, temperature, and light exposure. For example, related nitro-triazole derivatives show instability in acidic media due to nitro group reduction .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : <sup>1</sup>H NMR identifies proton environments (e.g., methyl ester at δ ~3.6–3.8 ppm, triazole protons at δ ~8.0–9.0 ppm).
  • FT-IR : Confirms functional groups (e.g., ester C=O stretch ~1720 cm<sup>-1</sup>, nitro group ~1520 cm<sup>-1</sup>).
  • HRESIMS : Validates molecular weight (e.g., calculated [M+H]<sup>+</sup> for C6H9N4O4 is 201.0622) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence regioselectivity?

  • Methodology :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Temperature control : Nitration at low temperatures (0–5°C) minimizes byproducts.
  • Regioselectivity : Steric and electronic effects dictate nitro group placement; computational modeling (DFT) predicts favorable positions on the triazole ring .

Q. What advanced analytical methods resolve contradictions in purity assessments between HPLC and NMR data?

  • Methodology :

  • HPLC-DAD/MS : Detects low-abundance impurities (e.g., des-nitro derivatives) not visible in NMR.
  • Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) for absolute purity calibration.
  • Combined approach : Cross-validate results when discrepancies arise, as seen in studies of triazole-based pharmaceuticals .

Q. How does the nitro-triazole moiety influence the compound’s biological activity, and what assays are suitable for testing?

  • Methodology :

  • Antiparasitic activity : Screen against Trypanosoma cruzi using in vitro cell viability assays (e.g., resazurin-based).
  • Mechanistic studies : Molecular docking evaluates interactions with target enzymes (e.g., CYP51).
  • SAR analysis : Compare with analogs (e.g., 2-nitroimidazole derivatives) to isolate nitro-triazole-specific effects .

Q. What strategies mitigate hazards during large-scale synthesis, given the compound’s reactive nitro group?

  • Methodology :

  • Process safety : Conduct DSC/TGA to assess thermal stability; avoid temperatures >150°C.
  • Waste management : Neutralize nitration waste with aqueous bicarbonate to prevent exothermic decomposition.
  • PPE protocols : Use explosion-proof equipment and fume hoods, as recommended for nitroheterocyclic compounds .

Key Research Findings

  • Synthetic Efficiency : Alkylation of 3-nitro-1H-1,2,4-triazole with methyl acrylate achieves ~70% yield under optimized conditions .
  • Biological Relevance : Nitro-triazole derivatives exhibit IC50 values <10 µM against T. cruzi, outperforming non-nitrated analogs .
  • Stability Limitation : Degrades by ~15% in aqueous buffer (pH 5.0) over 48 hours, necessitating lyophilized storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate
Reactant of Route 2
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methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate

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